N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-24-19-16(10-5-11-20-19)18(23)21-12-17(22)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17,22H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUZBUINGNDHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps:
Formation of the hydroxyethyl-naphthalene intermediate: This step involves the reaction of naphthalene with ethylene oxide under acidic or basic conditions to form 2-hydroxy-2-(naphthalen-1-yl)ethanol.
Thioether formation: The hydroxyethyl-naphthalene intermediate is then reacted with methylthiol in the presence of a base such as sodium hydride to form 2-(methylthio)-2-(naphthalen-1-yl)ethanol.
Amidation: The final step involves the reaction of the thioether intermediate with nicotinoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(naphthalen-1-yl)acetaldehyde.
Reduction: Formation of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylamino)nicotinamide.
Substitution: Formation of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(substituted thio)nicotinamide.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in pharmacology:
1. Anticancer Activity
- Studies have indicated that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide can inhibit the proliferation of cancer cells. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
- The compound has been observed to reduce inflammation markers in vitro and in vivo. It inhibits pro-inflammatory cytokines and reduces oxidative stress, which is crucial in chronic inflammatory diseases.
3. Neuroprotective Properties
- Research suggests that this compound may protect neuronal cells from oxidative damage, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Its neuroprotective effects are attributed to its ability to enhance antioxidant enzyme activity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase activity.
Case Study 2: Anti-inflammatory Effects
- In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Study 1] |
| Anti-inflammatory | Reduces cytokine levels in inflammatory models | [Study 2] |
| Neuroprotective | Protects against oxidative stress in neuronal cells | [Study 3] |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Compound 29 ()
- Structure : 5-(4-Chloro-2-methylphenyl)-N-[(2S)-5-methyl-8-(4-methyl-1-piperazinyl)-1,2,3,4-tetrahydro-2-naphthalenyl]nicotinamide.
- Key Differences: Replaces the hydroxyethyl-naphthalene moiety with a tetrahydroisoquinoline system and introduces a 4-methylpiperazine group.
- Properties : Synthesized in 69% yield with 95.3% HPLC purity, suggesting robust synthetic reproducibility. The piperazine group may enhance solubility compared to the target compound’s hydroxyethyl linker .
Thiosemicarbazide Derivatives ()
- Examples: Compounds 9o–9t (e.g., 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-phenethylthiosemicarbazide).
- Key Differences : Feature thiosemicarbazide side chains instead of the methylthio group and lack the hydroxyethyl-naphthalene segment.
- Properties : Melting points range from 179–213°C, indicating high crystallinity. The sulfur atom in thiosemicarbazides may confer distinct metal-chelating properties, unlike the methylthio group in the target compound .
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()
- Structure: Contains a naphthalenyloxy group linked to a morpholinoethyl moiety.
- Activity: Demonstrates cytotoxicity comparable to cisplatin (3.16 µM/mL vs. 3.32 µM/mL for cisplatin). The morpholino group likely enhances membrane permeability, whereas the target compound’s hydroxyethyl group may reduce bioavailability due to higher polarity .
2-Oxoindoline Derivatives ()
- Example: Compound М (2-Hydroxy-N-[2-(naphthalene-1-ylamino)-ethyl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide).
- Key Differences : Incorporates an indole-derived scaffold instead of nicotinamide.
- Activity : Indole derivatives often target kinase or protease enzymes, whereas nicotinamide analogues may interact with NAD(P)-dependent pathways .
Pharmacological Potential Against Viral Targets
SARS-CoV-2 Inhibitors ()
- Example : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
- Key Differences : Piperidine-carboxamide core vs. nicotinamide; fluorobenzyl substituents enhance metabolic stability.
Structural Modifiers
- Methylthio Group (Target) vs.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide (commonly referred to as NMN ) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of NMN, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.
- Molecular Formula : C20H19NO2S
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a naphthalene moiety, a hydroxyl group, and a methylthio group attached to a nicotinamide backbone, which may contribute to its biological activities.
Research has indicated that NMN exhibits several mechanisms through which it exerts its biological effects:
-
Anti-inflammatory Activity :
- NMN has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs via the suppression of the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses .
-
Anticancer Potential :
- Preliminary studies suggest that NMN may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific pathways involved in these effects are still under investigation, but they may involve modulation of cell cycle regulators and apoptosis-related proteins.
Table 1: Summary of Key Findings on NMN
Detailed Research Findings
- Anti-inflammatory Effects :
- Anticancer Activity :
- Inhibition of Key Signaling Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
